Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
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Overview
Description
Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C9H8N2O2S. It is known for its unique structure, which combines a thieno ring with a pyridine ring, making it a valuable compound in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate can be synthesized through a palladium-catalyzed C-N Buchwald-Hartwig coupling reaction. This involves the coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with different bromonitrobenzenes, followed by the reduction of the nitro groups to the corresponding amino compounds .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino group or the thieno ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including anticancer properties.
Medicine: Research has shown its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of tumor cells by altering the cell cycle and inducing apoptosis. The compound affects various signaling pathways, including those involved in cell proliferation and survival .
Comparison with Similar Compounds
Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Thieno[3,2-b]pyridine derivatives: These compounds share a similar thieno-pyridine structure and have been studied for their biological activities.
Thieno[2,3-d]pyrimidine derivatives: These compounds have a different ring fusion pattern but exhibit similar chemical properties.
Thieno[3,2-d]pyrimidine derivatives: These compounds are also structurally related and have shown promising anticancer properties
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for the development of new materials, therapeutic agents, and catalysts.
Biological Activity
Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate is a compound that has garnered significant attention in the field of medicinal chemistry due to its promising biological activities, particularly in the context of cancer treatment. This article presents a detailed overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.
Overview of Biological Activity
This compound has been studied for various biological activities, primarily its anticancer properties . Research indicates that it can inhibit tumor growth and alter cell cycle dynamics in various cancer cell lines.
Key Findings
- Antitumor Activity : The compound has shown potential as an antitumor agent, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. In vitro studies have demonstrated significant growth inhibition with minimal toxicity to non-tumorigenic cells (MCF-12A) .
- Cell Cycle Alterations : Treatment with this compound has been associated with a decrease in the percentage of cells in the G0/G1 phase and an increase in apoptosis levels . Specifically, one study reported that a derivative of this compound increased the G0/G1 phase while decreasing the S phase in cancer cells .
The mechanism by which this compound exerts its effects involves several biochemical pathways:
- Inhibition of Cell Proliferation : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival. It alters the cell cycle profile, leading to increased apoptosis in cancer cells .
- Targeting Specific Kinases : Some derivatives have been identified as inhibitors of various kinases involved in cancer progression, including glycogen synthase kinase-3 (GSK-3) and others related to cell survival pathways .
Study 1: Antitumor Effects on Breast Cancer Cells
A study evaluated several derivatives of this compound for their antitumor effects on TNBC cell lines. The most promising compound demonstrated:
- GI50 Value : 13 µM against MDA-MB-231 cells.
- Cell Cycle Impact : Increased G0/G1 phase and decreased S phase without significant changes in apoptotic markers such as PARP or caspase-3 .
Study 2: Hepatocellular Carcinoma (HCC)
In vitro studies on HepG2 cells (a model for HCC) revealed that certain derivatives exhibited:
- GI50 Values : As low as 1.2 mM for the most potent derivative.
- Hepatotoxicity Assessment : No significant toxicity was observed in porcine liver primary cell cultures at effective concentrations .
Data Tables
Compound | Cell Line | GI50 (µM) | Apoptosis Induction | Cell Cycle Effect |
---|---|---|---|---|
2e | MDA-MB-231 | 13 | No significant change | Increased G0/G1 |
2f | HepG2 | 1.2 | Not assessed | Arrested G2/M |
Control | MCF-12A | >100 | N/A | N/A |
Properties
IUPAC Name |
methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)8-7(10)5-4-11-3-2-6(5)14-8/h2-4H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBOOZHVALVKAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80549609 |
Source
|
Record name | Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80549609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111042-92-3 |
Source
|
Record name | Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80549609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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